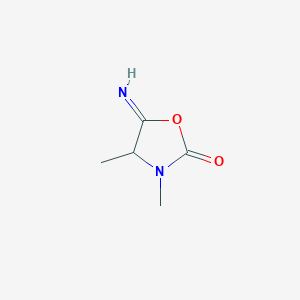

5-Imino-3,4-dimethyloxazolidin-2-one

Description

5-Imino-3,4-dimethyloxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, characterized by a five-membered ring containing both oxygen and nitrogen atoms. Its structure features an imino group (=NH) at position 5 and methyl substituents at positions 3 and 4 of the oxazolidinone core. Oxazolidinones are widely studied for their diverse applications, including roles as antimicrobial agents, enzyme inhibitors, and intermediates in organic synthesis.

Properties

Molecular Formula |

C5H8N2O2 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

5-imino-3,4-dimethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H8N2O2/c1-3-4(6)9-5(8)7(3)2/h3,6H,1-2H3 |

InChI Key |

YUCPDNCJBWKHHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=N)OC(=O)N1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Imino-3,4-dimethyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethyl-2-oxazolidinone with an amine source, such as ammonia or primary amines, under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-Imino-3,4-dimethyloxazolidin-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Imino-3,4-dimethyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and amines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Imino-3,4-dimethyloxazolidin-2-one has several applications in scientific research:

Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

Medicine: It is explored for its antibacterial properties, particularly against resistant strains of bacteria.

Industry: The compound is utilized in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and pesticides.

Mechanism of Action

The mechanism of action of 5-Imino-3,4-dimethyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-Imino-3,4-dimethyloxazolidin-2-one, we analyze its structural and functional differences compared to analogous compounds. Key comparisons include oxazolidinone derivatives, isothiazolinones, and indole-based heterocycles.

Oxazolidinone Derivatives

- 5-(Hydroxymethyl)-4,4-dimethyloxazolidin-2-one (): Substituents: Hydroxymethyl at position 5, dimethyl groups at positions 4 and 4. Functional Groups: Oxazolidinone core with a polar hydroxymethyl group. Applications: Likely serves as a pharmaceutical intermediate due to its hydroxyl group’s reactivity.

- Key Structural Differences: Position of Methyl Groups: The target compound has methyl groups at positions 3 and 4, whereas this analog has a geminal dimethyl group at position 4. This alters steric hindrance and may influence ring conformation. Functional Group at Position 5: The imino group (=NH) in the target compound contrasts with the hydroxymethyl (-CH2OH) group, impacting solubility and reactivity.

Isothiazolinone Derivatives

- 5-Chloro-2-methyl-4-isothiazolin-3-one (): Substituents: Chloro at position 5, methyl at position 2. Functional Groups: Isothiazolinone core (sulfur-containing heterocycle) with a chloro substituent. Applications: Widely used as a biocide in industrial and consumer products due to its electrophilic chloro group, which disrupts microbial enzymes .

- Key Structural Differences: Heterocycle Core: Isothiazolinone contains sulfur, whereas oxazolidinones contain oxygen. This affects electronic properties and biological targets. Substituent Reactivity: The imino group in the target compound may engage in nucleophilic reactions, while the chloro group in isothiazolinone participates in electrophilic interactions.

Indole-Oxadiazole Hybrids ()

Example : 3-[(5-Benzylidene-2-phenyl)-3,5-dihydro-4H-imidazol-4-one]-indole-2-ones.

- Substituents : Aryl and mercapto groups on fused indole-oxadiazole systems.

- Functional Groups : Indole (nitrogen-containing aromatic system) and oxadiazole (oxygen-nitrogen heterocycle).

- Applications : Demonstrated antimicrobial activity, likely due to the planar aromatic structure and electron-withdrawing groups enhancing membrane penetration .

- Key Structural Differences: Ring System Complexity: Indole-oxadiazole hybrids are bicyclic or tricyclic, whereas oxazolidinones are monocyclic. This affects molecular rigidity and bioavailability.

Comparative Data Table

Functional Group Analysis and Implications

- However, it may also reduce stability under acidic conditions compared to hydroxymethyl or chloro substituents.

- Methyl Substituents : The 3,4-dimethyl configuration in the target compound introduces steric effects that could hinder ring flexibility compared to 4,4-dimethyl analogs.

- Chloro vs. Hydroxymethyl: Chloro groups (as in isothiazolinones) increase electrophilicity and biocidal activity, whereas hydroxymethyl groups (as in oxazolidinones) improve solubility and synthetic versatility.

Stability and Reactivity Considerations

- 5-Imino-3,4-dimethyloxazolidin-2-one: The imino group may render the compound susceptible to hydrolysis or oxidation, limiting its shelf life compared to more stable derivatives like 5-(hydroxymethyl)-4,4-dimethyloxazolidin-2-one.

- 5-Chloro-2-methyl-4-isothiazolin-3-one : The chloro group’s electrophilicity contributes to its high reactivity and toxicity, necessitating careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.